molecular formula C11H21NO5 B13408093 Hydroxybutyrylcarnitine CAS No. 875668-57-8

Hydroxybutyrylcarnitine

Cat. No.: B13408093
CAS No.: 875668-57-8
M. Wt: 247.29 g/mol
InChI Key: UEFRDQSMQXDWTO-YGPZHTELSA-N
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Description

(3R)-3-((3-Hydroxybutanoyl)oxy)-4-(trimethylammonio)butanoate is a chemical compound that belongs to the class of organic compounds known as carnitines. Carnitines are quaternary ammonium compounds involved in the metabolism of fatty acids. This particular compound is a derivative of butyryl-L-carnitine, which plays a crucial role in the transport of fatty acids into the mitochondria for beta-oxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-((3-Hydroxybutanoyl)oxy)-4-(trimethylammonio)butanoate typically involves the esterification of butyryl-L-carnitine with 3-hydroxybutanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of (3R)-3-((3-Hydroxybutanoyl)oxy)-4-(trimethylammonio)butanoate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of biocatalysts, such as lipases, can also be explored to achieve a more environmentally friendly synthesis process. The final product is typically obtained through large-scale purification methods, including distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-((3-Hydroxybutanoyl)oxy)-4-(trimethylammonio)butanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-butyryl-L-carnitine.

    Reduction: Formation of 3-hydroxybutyl-L-carnitine.

    Substitution: Formation of various substituted carnitine derivatives.

Scientific Research Applications

(3R)-3-((3-Hydroxybutanoyl)oxy)-4-(trimethylammonio)butanoate has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its role in fatty acid metabolism and mitochondrial function.

    Medicine: Explored for its potential therapeutic effects in metabolic disorders and cardiovascular diseases.

    Industry: Utilized in the production of dietary supplements and functional foods aimed at improving energy metabolism.

Mechanism of Action

The compound exerts its effects by facilitating the transport of fatty acids into the mitochondria, where they undergo beta-oxidation to produce energy. The trimethylammonio group interacts with specific transport proteins, enabling the efficient transfer of fatty acids across the mitochondrial membrane. This process is crucial for maintaining energy homeostasis, especially during periods of increased energy demand.

Comparison with Similar Compounds

Similar Compounds

    Butyryl-L-carnitine: A direct precursor of (3R)-3-((3-Hydroxybutanoyl)oxy)-4-(trimethylammonio)butanoate.

    Acetyl-L-carnitine: Another carnitine derivative involved in fatty acid metabolism.

    Propionyl-L-carnitine: Similar in structure but with a propionyl group instead of a butyryl group.

Uniqueness

(3R)-3-((3-Hydroxybutanoyl)oxy)-4-(trimethylammonio)butanoate is unique due to its specific hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological activity. Its role in facilitating fatty acid transport and metabolism sets it apart from other carnitine derivatives, making it a valuable compound for research and therapeutic applications.

Properties

CAS No.

875668-57-8

Molecular Formula

C11H21NO5

Molecular Weight

247.29 g/mol

IUPAC Name

(3R)-3-(3-hydroxybutanoyloxy)-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C11H21NO5/c1-8(13)5-11(16)17-9(6-10(14)15)7-12(2,3)4/h8-9,13H,5-7H2,1-4H3/t8?,9-/m1/s1

InChI Key

UEFRDQSMQXDWTO-YGPZHTELSA-N

Isomeric SMILES

CC(CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)O

Canonical SMILES

CC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O

Origin of Product

United States

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